

# Zandatrigine (NBI-921352) for Epilepsy: Application Notes and Clinical Trial Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Zandatrigine**

Cat. No.: **B11934395**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Zandatrigine** (formerly known as VX-337 or GSK1014802, and also referred to as NBI-921352 or XEN901) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6. This channel is predominantly expressed in the central nervous system and plays a crucial role in the initiation and propagation of action potentials in excitatory neurons. Gain-of-function mutations in the SCN8A gene, which encodes for NaV1.6, are associated with severe, early-infantile epileptic encephalopathies (SCN8A-DEE). This document provides a comprehensive overview of the clinical trial design for **Zandatrigine** in the treatment of epilepsy, with a focus on adult focal onset seizures and SCN8A-DEE. It includes a summary of preclinical and Phase I data, detailed protocols for Phase II studies, and a discussion of the underlying mechanism of action.

## Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous anti-seizure medications (ASMs) are available, a significant portion of patients continue to experience seizures. The development of targeted therapies based on the underlying genetic and molecular mechanisms of epilepsy is a key area of research. The voltage-gated sodium channel NaV1.6 has emerged as a promising target, particularly for certain genetic epilepsies. **Zandatrigine** is a first-in-class selective NaV1.6 inhibitor developed for the treatment of epilepsy.

## Mechanism of Action

**Zandatrigine** selectively inhibits the NaV1.6 sodium channel, which is highly expressed in the axon initial segment of excitatory neurons and is critical for the initiation of action potentials.<sup>[1]</sup> <sup>[2]</sup> In pathological conditions such as epilepsy, NaV1.6 channels can be hyperactive, leading to neuronal hyperexcitability and seizure generation.<sup>[1][3]</sup> By selectively blocking NaV1.6, **Zandatrigine** is hypothesized to reduce this hyperexcitability and thereby decrease seizure frequency, with potentially fewer side effects than non-selective sodium channel blockers.

## Proposed Signaling Pathway for Zandatrigine in Epilepsy

## Proposed Mechanism of Action of Zandatrigine



## Zandatrigine Phase II Epilepsy Clinical Trial Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evidence for a role of Nav1.6 in facilitating increases in neuronal hyperexcitability during epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evidence for a role of Nav1.6 in facilitating increases in neuronal hyperexcitability during epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zandatrigine (NBI-921352) for Epilepsy: Application Notes and Clinical Trial Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11934395#clinical-trial-design-for-zandatrigine-in-epilepsy>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)